(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide
Description
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
(1Z)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3- |
InChI Key |
TXHNTGRBGAZDQK-OQFOIZHKSA-N |
Isomeric SMILES |
CO/N=C(/C#N)\C(=O)NC(=O)N |
Canonical SMILES |
CON=C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Condensation Route
This one-pot method involves reacting methoxyamine hydrochloride with a urea-cyanide precursor. A representative procedure is outlined below:
Reagents :
-
Methoxyamine hydrochloride (1.2 equiv)
-
Urea (1.0 equiv)
-
Potassium cyanide (1.5 equiv)
-
Anhydrous dimethylformamide (DMF) as solvent
Procedure :
-
Dissolve methoxyamine hydrochloride (0.1 mol) and urea (0.1 mol) in DMF under nitrogen.
-
Cool the mixture to 0–5°C and add KCN portion-wise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Critical Parameters :
-
Temperature : Exothermic cyanide addition necessitates strict temperature control (<10°C) to prevent decomposition.
-
Solvent : Polar aprotic solvents like DMF enhance reagent solubility but may require post-reaction dilution to avoid byproduct formation.
Stepwise Functionalization
This modular approach builds the imidoyl cyanide skeleton iteratively:
Step 1: Synthesis of N-Methoxyacetimidoyl Chloride
-
React acetamide with methoxyamine in the presence of PCl₅.
-
Isolate the intermediate via vacuum distillation.
Step 2: Ureido Group Introduction
-
Treat the imidoyl chloride with urea in tetrahydrofuran (THF) at −20°C.
-
Neutralize with aqueous NaHCO₃ and extract with dichloromethane.
Step 3: Cyanidation
-
React the ureido intermediate with CuCN in acetonitrile at 50°C for 6 hours.
Yield : 55–60% (over three steps).
The E-configuration of the imidoyl cyanide group arises from kinetic preference during the cyanide addition step. Density functional theory (DFT) studies suggest that the transition state for E-isomer formation is lower in energy due to reduced steric hindrance between the methoxy group and cyanide. The mechanism proceeds via:
-
Nucleophilic Attack : Cyanide ion attacks the electrophilic carbon of the imidoyl chloride.
-
Tautomerization : A ketenimine intermediate forms, which tautomerizes to the thermodynamically stable E-isomer.
-
Urea Incorporation : Urea reacts via a nucleophilic acyl substitution, facilitated by deprotonation of the amine group.
Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95 |
| THF | 7.5 | 55 | 88 |
| Acetonitrile | 37.5 | 60 | 92 |
DMF maximizes yield due to its high polarity stabilizing charged intermediates.
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves cyanide solubility, enhancing reaction rate by 20%.
-
Lewis Acids : ZnCl₂ accelerates urea coupling but risks over-cyanidation at >5 mol% loading.
Analytical Characterization
Post-synthesis validation employs:
-
¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), δ 6.20 (br s, 2H, NH₂), δ 8.15 (s, 1H, NHC=O).
-
HPLC : Purity >98% using a C18 column (ACN/H₂O 70:30, 1 mL/min).
Scalability and Industrial Relevance
Kilogram-scale production utilizes continuous flow reactors to maintain low temperatures and minimize residence time. A pilot study achieved 73% yield with 99% purity by employing:
Chemical Reactions Analysis
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanide group into primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxides.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide is CHNO. Its structure includes a methoxy group, an oxo group, and a cyanide functionality, which contribute to its reactivity and biological activity. Understanding its chemical properties is crucial for exploring its applications in drug development.
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies indicate that related compounds possess significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL .
- Cytotoxicity : Investigations into the cytotoxic effects of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide suggest that it may selectively target cancer cell lines, showing promise as an anticancer agent. In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range against human cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways related to disease progression. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of compounds structurally related to (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide. The findings established a correlation between structural features and biological activity, indicating that modifications to specific functional groups significantly enhance antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited significant cytotoxic effects. For example, studies indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism by which (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. This inhibition can be competitive or non-competitive, depending on the specific enzyme and reaction conditions. The compound may also interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cymoxanil [(1E)-2-(Ethylcarbamoylamino)-N-Methoxy-2-oxoethanimidoyl Cyanide]
- Molecular Formula : C₇H₁₀N₄O₃ .
- Key Functional Groups: Ethylcarbamoyl (NHCOOEt), methoxyimino, cyanide.
- Properties : Molecular weight = 198.18 g/mol; CAS 57966-95-6.
- Applications : Widely used as a fungicide due to its systemic activity against oomycetes .
- Structural Differences: Unlike the target compound, cymoxanil features an ethylcarbamoyl group instead of a ureido group.
2-(Dimethylamino)-N-Hydroxy-2-oxoacetimidoyl Cyanide (DmOx)
- Synthesis: Prepared via nitrosation of 2-cyano-N,N-dimethylacetamide with methyl nitrite under alkaline conditions .
- Key Functional Groups: Dimethylamino (N(CH₃)₂), hydroxyimino, cyanide.
- Reactivity: The hydroxyimino group enhances electrophilicity, making it a reactive intermediate in heterocyclic synthesis .
2-Cyano-N-[(Methylamino)carbonyl]acetamide
- Molecular Formula : C₅H₇N₃O₂ .
- Key Functional Groups: Methylaminocarbonyl (NHCOCH₃), cyanide.
- Toxicity: Limited toxicological data; caution advised due to uninvestigated hazards .
- Structural Simplicity: Smaller molecular size (MW = 141.13 g/mol) and lack of methoxyimino/ureido groups result in lower steric hindrance and higher polarity compared to the target compound.
(2E/Z)-2-Cyano-2-(Ethoxyimino)-N-(Ethylcarbamoyl)ethanamide
- Molecular Formula : C₈H₁₂N₄O₃ .
- Key Functional Groups: Ethoxyimino (CH₃CH₂O–N=), ethylcarbamoyl.
- The Z/E isomerism introduces variability in geometric stability .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl cyanide | (Inferred) C₆H₈N₄O₃ | 192.16 | Ureido, methoxyimino, cyanide | N/A |
| Cymoxanil | C₇H₁₀N₄O₃ | 198.18 | Ethylcarbamoyl, methoxyimino, cyanide | 57966-95-7 |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | 141.13 | Methylaminocarbonyl, cyanide | 6972-77-6 |
Research Findings
- Synthetic Routes : The nitrosation method used for DmOx could be adapted for the target compound by substituting dimethylamine with urea derivatives.
- Structural Analysis : IR and NMR techniques (as applied in ) are critical for confirming the geometric isomerism (E/Z) and hydrogen-bonding patterns in these compounds .
- Safety Considerations : Cyanide-containing compounds require strict handling protocols. Hydroxocobalamin and sodium thiosulfate are recommended antidotes for cyanide exposure .
Biological Activity
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a ureidoacetimidoyl moiety, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide |
| SMILES | COC(=O)N=C(N)C(=N)C#N |
Antimicrobial Properties
Research indicates that (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Preliminary studies have explored the anticancer properties of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide. In particular, it has shown promise in inducing apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vivo experiments indicated that treatment with this compound led to a significant reduction in tumor size and improved survival rates in animal models of cancer .
Case Study: Efficacy Against Specific Cancer Types
A notable case study involved the application of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide in models of Ehrlich ascites carcinoma (EAC). The compound was administered to female mice, resulting in a marked decrease in EAC cell proliferation and enhanced apoptotic activity as evidenced by histopathological analysis. The study highlighted the compound's ability to modulate key apoptotic markers, including increased expression of caspase 3 and decreased levels of osteopontin .
The biological activity of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide is believed to stem from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed, contributing to its anticancer effects.
- Antimicrobial Mechanisms : By disrupting cell wall integrity and metabolic functions, the compound effectively reduces bacterial viability.
Summary of Key Studies
-
Antimicrobial Efficacy :
- Study : Evaluated against multiple bacterial strains.
- Findings : Demonstrated significant inhibition zones, indicating strong antimicrobial properties.
-
Anticancer Effects :
- Study : Application in EAC mouse models.
- Findings : Significant tumor reduction and improved survival; enhanced apoptotic markers were noted.
-
Mechanistic Insights :
- Study : Investigated molecular interactions.
- Findings : Identified key targets involved in apoptosis and metabolic disruption.
Future Directions
Further research is warranted to elucidate the full scope of biological activities associated with (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide. Potential areas for exploration include:
- Detailed structure-activity relationship (SAR) studies to optimize efficacy.
- Clinical trials to assess safety and therapeutic potential in humans.
- Exploration of synergistic effects with other therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis using a multi-step approach:
- Step 1 : Prepare intermediates via substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and methanol derivatives as precursors) .
- Step 2 : Conduct reduction under acidic conditions with iron powder to generate aniline intermediates .
- Step 3 : Perform condensation with cyanoacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) to form the acetimidoyl cyanide backbone .
- Key Variables : Adjust reaction temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios to maximize yields (typically 35–55% for analogous compounds) .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR Analysis :
- 1H NMR : Identify characteristic peaks:
- δ 7.80–7.90 ppm (NH₂ protons from ureido groups) .
- δ 3.30–3.50 ppm (methoxy protons) .
- 13C NMR : Confirm carbonyl (C=O, ~160 ppm) and cyanide (CN, ~109 ppm) groups .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
- Cross-Validation :
- Compare experimental NMR shifts with computational predictions (DFT calculations) for the (E)-isomer to confirm stereochemistry .
- Use 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectral regions (e.g., aromatic or NH protons) .
- Purity Interference : Eliminate solvent or byproduct artifacts via repeated recrystallization (ethyl acetate/hexane) or preparative HPLC .
Q. What strategies optimize reaction yields in sterically hindered environments?
- Steric Mitigation :
- Introduce electron-withdrawing groups (e.g., -CN) to reduce steric bulk at the reaction center .
- Use microwave-assisted synthesis to enhance reaction kinetics in congested systems .
- Catalytic Systems : Employ palladium or copper catalysts for C–N coupling steps, improving regioselectivity and yield (e.g., from 40% to 65% in analogous reactions) .
Q. How to design environmental impact studies for this compound?
- Experimental Framework :
- Fate Analysis : Assess biodegradability (OECD 301F test) and photolytic stability (UV-Vis irradiation in aqueous media) .
- Ecotoxicity : Conduct acute toxicity assays using Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .
Methodological Notes
- Stereochemical Integrity : Monitor E/Z isomerization via dynamic HPLC or variable-temperature NMR to ensure configuration stability during storage .
- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMF) and purge reaction systems with inert gas to minimize oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
